[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid
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Overview
Description
[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid, also known as (−)-Isoborneolacetic acid, is a chiral compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by its bicyclic structure, which includes a hydroxyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid typically involves the use of camphor as a starting material. The process includes several steps:
Reduction of Camphor: Camphor is reduced to isoborneol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation of Isoborneol: Isoborneol is then oxidized to camphorquinone using an oxidizing agent like chromic acid.
Hydrolysis and Esterification: The camphorquinone undergoes hydrolysis followed by esterification to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis .
Biology and Medicine
It can be used to synthesize enantiomerically pure pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of fragrances and flavors. Its bicyclic structure contributes to its unique olfactory properties .
Mechanism of Action
The mechanism of action of [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Camphorquinone: A related compound used in similar synthetic routes.
Isoborneol: A precursor in the synthesis of [1R-(2-endo,3-exo)]-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-2-acetic acid.
Borneol: Another bicyclic compound with similar structural features.
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high stereochemical purity .
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-(3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)acetic acid |
InChI |
InChI=1S/C12H20O3/c1-11(2)8-4-5-12(11,3)10(15)7(8)6-9(13)14/h7-8,10,15H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
LWVQRKXAZCLJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2CC(=O)O)O)C)C |
Origin of Product |
United States |
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